potassium;(2S,3S,5R)-3-(chloromethyl)-3-methyl-4,4,7-trioxo-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate
Beschreibung
potassium;(2S,3S,5R)-3-(chloromethyl)-3-methyl-4,4,7-trioxo-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate is a synthetic compound belonging to the penam class of beta-lactam antibiotics. This compound is characterized by its unique structure, which includes a chloromethyl group and a methyl group attached to the penam ring, along with a carboxylic acid and a sulfone group. The presence of these functional groups imparts distinct chemical and biological properties to the compound.
Eigenschaften
CAS-Nummer |
79634-05-2 |
|---|---|
Molekularformel |
C8H9ClKNO5S |
Molekulargewicht |
305.78 g/mol |
IUPAC-Name |
potassium;(2S,3S,5R)-3-(chloromethyl)-3-methyl-4,4,7-trioxo-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C8H10ClNO5S.K/c1-8(3-9)6(7(12)13)10-4(11)2-5(10)16(8,14)15;/h5-6H,2-3H2,1H3,(H,12,13);/q;+1/p-1/t5-,6+,8-;/m1./s1 |
InChI-Schlüssel |
GMJQFFRLFJLBSC-XJNRBXITSA-M |
SMILES |
CC1(C(N2C(S1(=O)=O)CC2=O)C(=O)[O-])CCl.[K+] |
Isomerische SMILES |
C[C@]1([C@@H](N2[C@H](S1(=O)=O)CC2=O)C(=O)[O-])CCl.[K+] |
Kanonische SMILES |
CC1(C(N2C(S1(=O)=O)CC2=O)C(=O)[O-])CCl.[K+] |
Synonyme |
2beta-(chloromethyl)-2alpha-methylpenam-3alpha-carboxylic acid 1,1-dioxide BL P2013 BL-P 2013 BL-P2013 potassium 2beta-(chloromethyl)-2alpha-methylpenam-3alpha-carboxylate 1,1-dioxide |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of potassium;(2S,3S,5R)-3-(chloromethyl)-3-methyl-4,4,7-trioxo-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Penam Ring: The penam ring is synthesized through a cyclization reaction involving a suitable beta-lactam precursor.
Introduction of the Chloromethyl Group: The chloromethyl group is introduced via a chloromethylation reaction, often using chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid catalyst.
Methylation: The methyl group is introduced through a methylation reaction, typically using methyl iodide (MeI) and a strong base such as sodium hydride (NaH).
Oxidation to Sulfone: The sulfone group is formed by oxidizing the corresponding sulfide or sulfoxide intermediate using an oxidizing agent like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This involves the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
potassium;(2S,3S,5R)-3-(chloromethyl)-3-methyl-4,4,7-trioxo-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfone group back to sulfide or sulfoxide.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Hydrolysis: The beta-lactam ring is susceptible to hydrolysis, especially in the presence of beta-lactamase enzymes.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, and alcohols
Hydrolysis: Acidic or basic conditions, beta-lactamase enzymes
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Sulfides, sulfoxides
Substitution: Various substituted derivatives
Hydrolysis: Carboxylic acids, amines
Wissenschaftliche Forschungsanwendungen
potassium;(2S,3S,5R)-3-(chloromethyl)-3-methyl-4,4,7-trioxo-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of novel beta-lactam antibiotics and other bioactive compounds.
Biology: Studied for its interactions with beta-lactamase enzymes and its potential to inhibit bacterial cell wall synthesis.
Medicine: Investigated for its antibacterial properties and potential use in treating bacterial infections resistant to other antibiotics.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in analytical chemistry.
Wirkmechanismus
The mechanism of action of potassium;(2S,3S,5R)-3-(chloromethyl)-3-methyl-4,4,7-trioxo-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate involves the inhibition of bacterial cell wall synthesis. The compound targets and binds to penicillin-binding proteins (PBPs) on the bacterial cell membrane, preventing the cross-linking of peptidoglycan chains. This leads to the weakening of the cell wall and eventual lysis of the bacterial cell. The presence of the sulfone group enhances the compound’s stability and resistance to beta-lactamase enzymes, making it effective against beta-lactamase-producing bacteria.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Penicillin G: A natural beta-lactam antibiotic with a similar mechanism of action but lacks the chloromethyl and sulfone groups.
Amoxicillin: A semi-synthetic beta-lactam antibiotic with an amino group instead of the chloromethyl group.
Cefalexin: A first-generation cephalosporin with a similar beta-lactam ring but a different side chain structure.
Uniqueness
potassium;(2S,3S,5R)-3-(chloromethyl)-3-methyl-4,4,7-trioxo-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate is unique due to the presence of the chloromethyl and sulfone groups, which impart enhanced stability and resistance to beta-lactamase enzymes. This makes it a valuable compound for research and potential therapeutic applications, especially in the context of antibiotic resistance.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
